
(5-溴-1,3-苯撑)二甲醇
描述
(5-Bromo-1,3-phenylene)dimethanol is a chemical compound with the CAS Number: 51760-22-6. It has a molecular weight of 217.06 and its molecular formula is C8H9BrO2 .
Molecular Structure Analysis
The InChI code for (5-Bromo-1,3-phenylene)dimethanol is 1S/C8H9BrO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5H2 .Physical And Chemical Properties Analysis
(5-Bromo-1,3-phenylene)dimethanol is a solid at room temperature. It should be stored in an inert atmosphere .科学研究应用
合成和结构表征
化合物 (5-溴-1,3-苯撑)二甲醇参与各种化合物的合成和结构表征。例如,它用于形成钳形双环二酰氧基-和二氮杂硒铀烷,这些化合物已通过单晶 X 射线晶体学表征,并使用实验和计算研究与相关系统进行比较 (Selvakumar 等人,2011)。
冠醚体系的功能化
该化合物在 1,3-苯撑-19-冠-6 体系的环内功能化中发挥作用。这种功能化对于创建各种衍生物非常重要,这些衍生物在冠醚的研究中很重要 (Kostas 等人,1999)。
先进材料开发
(5-溴-1,3-苯撑)二甲醇还用于开发先进材料,例如从杂二官能聚芴基元合成亮度增强、发射波长可调的纳米粒子。这些材料在纳米技术和光子学领域有应用 (Fischer 等人,2013)。
发光性质研究
涉及 (5-溴-1,3-苯撑)二甲醇的研究包括某些化合物的晶体结构和发光性质的研究。例如,它的衍生物已用于研究双-β-二酮基镧系元素配合物,突出了它们的的发光性质 (Shi 等人,2013)。
催化
该化合物在催化研究中也很重要。例如,它已用于开发用于 Heck 催化的硒醚配体。这项研究对于理解和改进催化体系至关重要 (Chakraborty 等人,2011)。
聚合物科学
在聚合物科学中,(5-溴-1,3-苯撑)二甲醇有助于合成基于聚(氧-1,4-苯撑)的大分子单体,这对于液晶接枝共聚物的开发至关重要 (Niessner & Heitz, 1990)。
安全和危害
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319, which indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
[3-bromo-5-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWWAHXLUWAJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559625 | |
| Record name | (5-Bromo-1,3-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-1,3-phenylene)dimethanol | |
CAS RN |
51760-22-6 | |
| Record name | 5-Bromo-1,3-benzenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51760-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-1,3-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

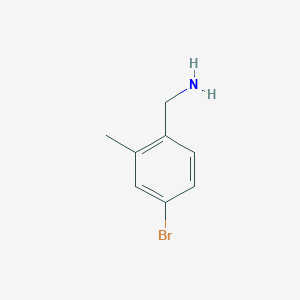
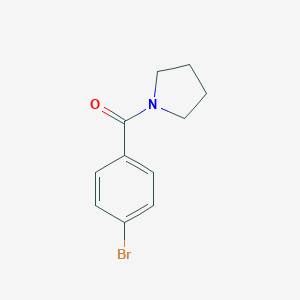
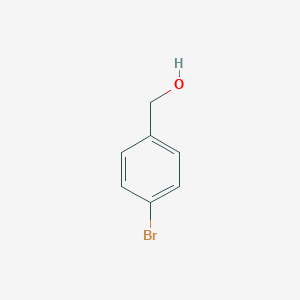

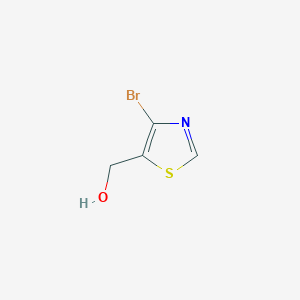
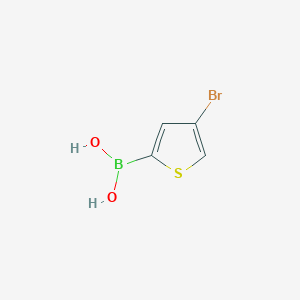
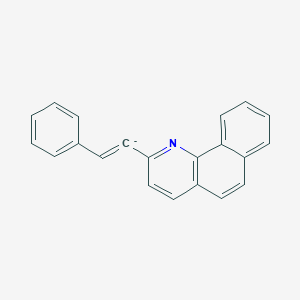
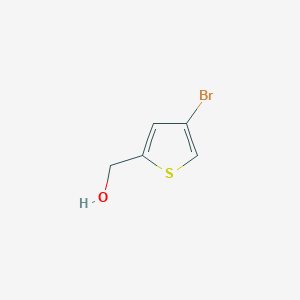
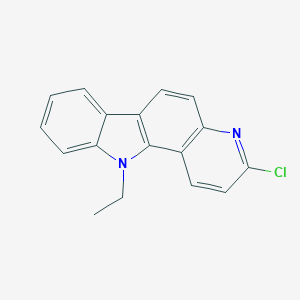
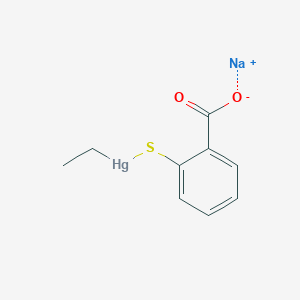
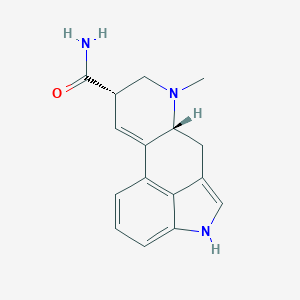
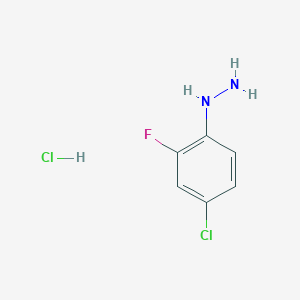

![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)